molecular formula C29H27ClN2O4S B11586873 2-benzyl-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

2-benzyl-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B11586873
M. Wt: 535.1 g/mol
InChI Key: UFQQLGZXLOIMAW-UHFFFAOYSA-N
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Description

2-benzyl-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves multiple steps, including the formation of the benzothiadiazine core and subsequent functionalization. Common synthetic routes include:

    Formation of the Benzothiadiazine Core: This step often involves the reaction of a suitable benzylamine derivative with sulfur dioxide and an oxidizing agent to form the benzothiadiazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic positions, leading to the formation of benzyl alcohols or benzaldehydes.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Sodium ethoxide and various alkyl halides are frequently employed.

Major Products

The major products formed from these reactions include benzyl alcohols, benzaldehydes, and substituted benzothiadiazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as hypertension and diabetes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-benzyl-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazine Derivatives: Compounds like chlorothiazide and hydrochlorothiazide share a similar core structure but differ in their functional groups and biological activities.

    Benzyl Derivatives: Compounds such as benzyl alcohol and benzyl chloride are structurally related but have different chemical properties and applications.

Uniqueness

2-benzyl-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C29H27ClN2O4S

Molecular Weight

535.1 g/mol

IUPAC Name

2-benzyl-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C29H27ClN2O4S/c1-2-35-27-18-23(14-17-26(27)36-20-22-12-15-24(30)16-13-22)29-31-25-10-6-7-11-28(25)37(33,34)32(29)19-21-8-4-3-5-9-21/h3-18,29,31H,2,19-20H2,1H3

InChI Key

UFQQLGZXLOIMAW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3S(=O)(=O)N2CC4=CC=CC=C4)OCC5=CC=C(C=C5)Cl

Origin of Product

United States

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